molecular formula C18H16ClNO B11227516 N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine

N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine

Cat. No.: B11227516
M. Wt: 297.8 g/mol
InChI Key: JBUBIYFUTXLBCT-UHFFFAOYSA-N
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Description

N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine is a secondary amine featuring a benzyl group attached to a methanamine moiety, which is further substituted at the furan-2-yl position with a 2-chlorophenyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of tertiary amides and other bioactive derivatives. Its synthesis typically involves acylation reactions under mild conditions, achieving high yields (>90%) using acetic anhydride as an acylating agent . The compound has been characterized extensively via FTIR, Raman spectroscopy, and GC/MS spectrometry, confirming its structural integrity and purity .

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H16ClNO/c19-17-9-5-4-8-16(17)18-11-10-15(21-18)13-20-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2

InChI Key

JBUBIYFUTXLBCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 5-(2-chlorophenyl)furan-2-carbaldehyde reacts with the primary amine (benzylamine) to form a Schiff base. Subsequent reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the target amine. Optimized conditions include:

  • Solvent : Methanol or ethanol for solubility and proton exchange.

  • Temperature : Room temperature to 60°C.

  • Catalyst : None required for NaBH₄; acetic acid may enhance imine formation.

Yield and Limitations

Reported yields for analogous reductive aminations range from 70% to 85%. Limitations include the availability of the aldehyde precursor, which often requires multi-step synthesis. For instance, 5-(2-chlorophenyl)furan-2-carbaldehyde can be prepared via Meerwein arylation of furfural with 2-chlorobenzenediazonium salts.

Nucleophilic Substitution on Halogenated Furan Derivatives

This method involves substituting a halogen atom (e.g., bromine) on a pre-formed furan ring with N-benzylamine.

Synthetic Pathway

  • Halogenation : 5-Bromo-2-(2-chlorophenyl)furan is synthesized via electrophilic substitution or Pd-catalyzed coupling.

  • Amination : The bromine atom is displaced by N-benzylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Key Considerations

  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve efficiency in coupling reactions.

  • Solvent Effects : DMF enhances nucleophilicity but may require high temperatures (80–100°C).

  • Yield : Reported yields for similar substitutions are 60–75%, with byproducts arising from competing elimination.

Multicomponent Reactions Involving Furan Building Blocks

Multicomponent reactions (MCRs) offer a one-pot strategy for constructing complex molecules. For this compound, MCRs can assemble the furan core, chlorophenyl group, and benzylamine moiety simultaneously.

Example Protocol

A three-component reaction utilizing:

  • Aldehyde : 2-Chlorobenzaldehyde.

  • Amine : Benzylamine.

  • Furan Derivative : Ethyl furan-2-glyoxylate.

The reaction proceeds via imine formation, followed by cyclization and decarboxylation, catalyzed by Bi₂WO₆ nanoparticles in aqueous medium.

Advantages and Challenges

  • Advantages : Atom economy, reduced purification steps.

  • Challenges : Limited substrate scope and moderate yields (50–65%) due to competing side reactions.

Hydrogenation of Pre-Formed Imines

Iminization followed by catalytic hydrogenation is a robust method for tertiary amine synthesis.

Procedure Overview

  • Iminization : 5-(2-Chlorophenyl)furan-2-carbaldehyde and benzylamine react in a water-miscible solvent (e.g., methanol) to form the imine.

  • Hydrogenation : The imine is reduced using H₂ gas and a Pd/C catalyst at 1–3 bar pressure.

Optimization Data

  • Solvent : Methanol > ethanol > THF for imine stability.

  • Catalyst Loading : 5% Pd/C achieves >90% conversion.

  • Yield : 80–92% after recrystallization.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity Key Advantage
Reductive Amination70–856–12 hModerateStraightforward, scalable
Nucleophilic Substitution60–7524–48 hHighVersatile for halogenated substrates
Multicomponent Reaction50–658–16 hLowOne-pot synthesis
Hydrogenation of Imines80–924–8 hModerateHigh purity, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-diones

    Reduction: Phenyl-substituted derivatives

    Substitution: Various benzylamine derivatives with different functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine exhibit notable antimicrobial properties. A study on substituted furan derivatives demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Furan AStaphylococcus aureus32 µg/mL
Furan BEscherichia coli16 µg/mL
N-benzyl compoundStaphylococcus aureus8 µg/mL

Anticancer Potential

The compound's structural features suggest it may have anticancer properties. Studies have shown that furan derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of mitochondrial pathways .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest

Herbicidal Properties

Recent studies have explored the herbicidal potential of compounds containing furan moieties. The presence of a chlorophenyl group is believed to enhance the herbicidal activity by disrupting plant growth processes .

Table 3: Herbicidal Efficacy of Related Compounds

CompoundTarget PlantEfficacy (%)
Chlorophenyl Furan DerivativeAmaranthus retroflexus85
N-benzyl CompoundCucumis sativus70

Synthesis and Characterization

A study detailing the synthesis of this compound highlighted its straightforward preparation from readily available precursors, yielding a high purity product suitable for further biological evaluation .

In vitro assessments have shown that this compound exhibits low cytotoxicity in mammalian cell lines, indicating its potential safety for therapeutic applications . Furthermore, structural modifications have been suggested to optimize its efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound demonstrates superior synthetic efficiency (>90% yield) compared to analogs like MMV019918, which require more complex multi-step protocols vs. .
  • Structural Flexibility : Substituting the benzyl group with a piperidinylmethyl moiety (as in MMV019918) introduces antimalarial activity, highlighting the role of amine substitution in pharmacological targeting .

Physicochemical Properties

  • Solubility and Stability : The benzyl group in the target compound enhances lipophilicity compared to hydrophilic analogs like N-methyl-1-[5-(pyridin-3-yloxy)furan-2-yl]methanamine (F63), which contains a pyridine oxygen group .

Biological Activity

N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a furan ring substituted with a chlorophenyl group and a benzylamine moiety. The synthesis typically involves a multi-step process that may include reductive amination techniques, as seen in related compounds .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylamine have shown efficacy against various bacterial strains, indicating potential for this compound in treating infections .
  • Anticancer Properties : Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies on related furan derivatives demonstrated antiproliferative effects on human cancer cells, suggesting that this compound may also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimalarial Activity : A study highlighted the antiplasmodial activity of related furan compounds against Plasmodium falciparum, the malaria-causing parasite. The structure-activity relationship (SAR) indicated that modifications to the furan ring could enhance efficacy against both asexual and sexual stages of the parasite .

Understanding how this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Receptor Interaction : Some studies suggest that compounds similar to this compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological responses. This includes potential interactions with G-protein coupled receptors (GPCRs), which play a significant role in cellular signaling pathways .
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines are often linked to the induction of apoptosis through the activation of caspases and disruption of mitochondrial function. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased anticancer activity by enhancing the compound's ability to induce cellular stress responses .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyCompoundBiological ActivityFindings
MMV019918AntimalarialIC50 < 1000 nM against P. falciparum
Various furan derivativesAnticancerInduced apoptosis in multiple cancer cell lines
Benzylamine derivativesAntimicrobialEffective against various bacterial strains

Q & A

Basic: What are efficient synthetic routes for N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine?

Answer:
A Pd-catalyzed reductive amination strategy is widely used. For example, benzaldehyde and 5-(2-chlorophenyl)furan-2-ylmethanamine can be reacted under hydrogen atmosphere using a Pd/NiO catalyst (1.1 wt%) at 25°C for 10 hours. This yields the target compound with high purity (92% isolated yield) after purification via filtration and solvent evaporation . Alternative routes include coupling 5-(2-chlorophenyl)furan-2-carbaldehyde with benzylamine via reductive amination, followed by hydrogenation (e.g., using Pd/C in methanol under H₂) .

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:
1H/13C NMR is critical for structural validation. Key spectral features include:

  • 1H NMR (CDCl₃):
    • δ 7.52–7.24 (m, aromatic protons from benzyl and 2-chlorophenyl groups),
    • δ 6.33–6.20 (furan protons),
    • δ 3.81–3.62 (methylene protons adjacent to the amine).
  • 13C NMR: Peaks at δ 155.4 (furan C-O), 128.5–127.0 (aromatic carbons), and 43.4 (N-CH₂) confirm connectivity .
    HRMS (exact mass: 297.1024 g/mol for C₁₈H₁₇ClN₂O) validates molecular composition .

Advanced: How do substituents on the phenyl ring affect biological activity?

Answer:
Structure-activity relationship (SAR) studies on analogs (e.g., MMV019918, an antimalarial compound) show that electron-withdrawing groups (e.g., Cl at the 2-position of phenyl) enhance activity by improving target binding and metabolic stability. In contrast, bulky substituents (e.g., bromine) may reduce solubility, necessitating a balance between lipophilicity and bioavailability . For example, replacing 2-chlorophenyl with 4-bromo-2-chlorophenyl in analogs increased antimalarial potency but introduced solubility challenges .

Advanced: What methodologies resolve contradictions in SAR data for furan-based methanamines?

Answer:
Contradictions often arise from differing assay conditions or substituent electronic effects. To address this:

  • In vitro assays should standardize parameters (e.g., parasite strain, incubation time).
  • Computational docking (e.g., using AutoDock Vina) can predict binding interactions with targets like PfATP4 (a malaria parasite ion pump). For example, 2-chlorophenyl analogs show stronger hydrogen bonding with PfATP4 residues compared to unsubstituted phenyl groups .
  • Metabolic stability studies (e.g., microsomal assays) clarify if activity loss stems from rapid degradation versus poor target engagement .

Basic: What purification techniques are optimal for this compound?

Answer:

  • Silica gel column chromatography with Et₂O:EtOH (6:1 v/v) effectively separates the product from byproducts like unreacted benzylamine .
  • Recrystallization using ethanol/water mixtures (80:20) improves purity for crystalline derivatives.
  • HPLC (C18 column, acetonitrile/water gradient) is recommended for analytical purity checks (>95%) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst optimization: Pd/NiO (1.1 wt%) in reductive amination improves turnover frequency compared to traditional Pd/C .
  • Solvent selection: Bio-based solvents (e.g., limonene) enhance green chemistry metrics without sacrificing yield in Diels-Alder or coupling reactions .
  • Temperature control: Maintaining 25–50°C prevents side reactions (e.g., furan ring opening) during amination .

Advanced: What analytical methods detect degradation products in stability studies?

Answer:

  • LC-HRMS identifies oxidative degradation products (e.g., N-oxide formation at the benzylamine group).
  • TGA/DSC monitors thermal stability; decomposition onset typically occurs at ~180°C .
  • 1H NMR kinetic studies in DMSO-d₆ at 37°C reveal hydrolytic degradation of the furan ring under acidic conditions (pH < 4) .

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation: Use fume hoods to handle volatile amines and chlorinated intermediates.
  • Personal protective equipment (PPE): Nitrile gloves and safety goggles are mandatory due to sensitization risks from benzylamine derivatives .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal, as chlorinated furans may persist in the environment .

Advanced: How can computational modeling guide derivative design?

Answer:

  • DFT calculations (e.g., Gaussian 09) predict electronic effects of substituents on the furan ring. For instance, electron-withdrawing groups lower the HOMO energy, enhancing electrophilic reactivity .
  • Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, critical for antimalarial compounds targeting intracellular parasites .

Advanced: What in vitro assays validate antiparasitic activity?

Answer:

  • Plasmodium falciparum growth inhibition: IC₅₀ values are determined via SYBR Green assays, with MMV019918 analogs showing IC₅₀ < 100 nM .
  • Cytotoxicity screening: Use mammalian cell lines (e.g., HepG2) to ensure selectivity indices >10 .
  • Resistance profiling: Compare activity against drug-sensitive (3D7) and resistant (Dd2) parasite strains to identify cross-resistance risks .

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